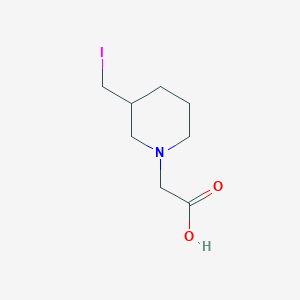

(3-Iodomethyl-piperidin-1-yl)-acetic acid

Description

The piperidine (B6355638) ring, a saturated six-membered heterocycle containing a nitrogen atom, is a privileged structure in medicinal chemistry. Its conformational flexibility allows it to interact with a wide array of biological targets with high affinity and specificity. When functionalized with an acetic acid moiety at the nitrogen atom, the resulting piperidine-acetic acid scaffold gains an acidic handle, which can be crucial for modulating physicochemical properties such as solubility and for engaging in specific binding interactions with proteins.

Heterocyclic compounds are a cornerstone of modern chemical research, with a significant portion of all known organic compounds belonging to this class. Their prevalence in nature, particularly in alkaloids, vitamins, and pigments, has long inspired chemists to explore their synthesis and applications. Piperidine-containing compounds, in particular, are of immense interest due to their presence in numerous approved drugs. Research in this area is dynamic, with continuous efforts to develop novel synthetic methodologies that allow for precise control over the substitution pattern and stereochemistry of the piperidine ring. This control is paramount as the biological activity of piperidine derivatives is often highly dependent on the nature and spatial arrangement of their substituents.

The research landscape for piperidine-containing compounds is diverse and continually evolving. A significant trajectory involves their application in medicinal chemistry, where they are explored as potential treatments for a wide range of diseases, including cancer, neurological disorders, and infectious diseases. For instance, certain piperidine derivatives have been investigated for their ability to modulate the activity of enzymes and receptors in the central nervous system. Another major research direction is the development of new synthetic methods to access structurally complex and diverse piperidine derivatives. These methods often focus on achieving high levels of stereoselectivity and efficiency. Furthermore, the use of piperidine scaffolds in materials science and catalysis is a growing area of investigation.

Detailed Research Findings

Below is a data table summarizing the known information for (3-Iodomethyl-piperidin-1-yl)-acetic acid , primarily sourced from chemical supplier catalogs. The lack of a CAS number is a strong indicator of its novelty or rarity in the research landscape. thoreauchem.com

| Property | Value | Source |

| Molecular Formula | C8H14INO2 | Thoreauchem thoreauchem.com |

| Molecular Weight | 299.10 g/mol | Calculated |

| CAS Number | None | Thoreauchem thoreauchem.com |

| Purity | 95% | Thoreauchem thoreauchem.com |

The synthesis of such a molecule would likely involve a multi-step process. A plausible synthetic route could start from a commercially available 3-substituted piperidine derivative, followed by N-alkylation with a protected haloacetic acid and subsequent introduction of the iodomethyl group. The specific challenges in its synthesis would lie in the selective functionalization of the piperidine ring and in handling the potentially reactive iodomethyl group.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-[3-(iodomethyl)piperidin-1-yl]acetic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H14INO2/c9-4-7-2-1-3-10(5-7)6-8(11)12/h7H,1-6H2,(H,11,12) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HEKUCEKLAYBOSU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CN(C1)CC(=O)O)CI | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14INO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

283.11 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 3 Iodomethyl Piperidin 1 Yl Acetic Acid and Its Analogues

Strategies for the Construction of the Piperidine (B6355638) Ring System

The piperidine scaffold is a ubiquitous feature in pharmaceuticals and natural products, leading to the development of numerous synthetic strategies for its construction. These methods can be broadly categorized into cyclization reactions of acyclic precursors.

Ring-closing strategies involve the formation of the piperidine ring from a linear precursor that already contains all the necessary atoms. These methods are powerful for creating diverse substitution patterns.

One prominent method is the Ring-Closing Metathesis (RCM) . This reaction utilizes ruthenium or molybdenum catalysts to form a cyclic alkene from an acyclic diene. For instance, a diene intermediate, which can be derived from a readily available protected amino acid like D-serine, can undergo RCM to form the piperidine ring. organic-chemistry.org This approach offers excellent control over stereochemistry. organic-chemistry.org

Intramolecular cyclization of functionalized alkenes is another key strategy. Oxidative amination of non-activated alkenes, catalyzed by gold(I) complexes with an iodine(III) oxidizing agent, can form substituted piperidines by creating the N-heterocycle and introducing an oxygen-containing substituent simultaneously. adichemistry.com Similarly, palladium catalysis can achieve intramolecular aminotrifluoromethanesulfinyloxylation of alkenes, leading to 6-endo-cyclized piperidines. adichemistry.com The Dieckmann condensation, an intramolecular reaction of a diester to form a β-keto ester, is a classic method used for the ring closure in the synthesis of 2,4-diketopiperidines, which can serve as versatile intermediates. google.com

Table 1: Comparison of Ring-Closing Approaches for Piperidine Synthesis

| Method | Key Reagents/Catalysts | Precursor Type | Key Features |

| Ring-Closing Metathesis (RCM) | Grubbs' or Schrock catalysts (Ru/Mo-based) | Diene-containing amine | Forms cyclic alkene; good stereocontrol. organic-chemistry.org |

| Oxidative Amination | Gold(I) complex, Iodine(III) oxidant | Alkene-containing amine | Difunctionalization of double bond; forms N-heterocycle. adichemistry.com |

| Dieckmann Condensation | Base (e.g., NaOEt) | Acyclic diester with nitrogen in the backbone | Forms β-keto ester, leading to piperidones. google.com |

| Radical Cyclization | Triethylborane (radical initiator) | 1,6-enyne | Forms alkylidene piperidines via a radical cascade. adichemistry.com |

Reductive amination is a highly versatile and widely used method for forming C-N bonds. jk-sci.com It typically involves the reaction of a carbonyl compound (aldehyde or ketone) with an amine to form an imine or enamine intermediate, which is then reduced in situ to the corresponding amine. researchgate.netnrochemistry.com This can be applied both inter- and intramolecularly to forge the piperidine ring.

In an intramolecular reductive amination , a linear amino-aldehyde or amino-ketone cyclizes to form a cyclic iminium ion, which is then reduced to the piperidine. This is a powerful strategy for creating polyhydroxy piperidines (iminosugars) from carbohydrate precursors. jk-sci.com

Intermolecular reductive amination is fundamental for N-functionalization but can also be part of a sequence to build the ring itself. For example, the reaction of a primary amine with two moles of an α,β-unsaturated acrylate, followed by Dieckmann condensation and subsequent reduction steps, is a classic route to 4-piperidones. google.com More directly, a precursor like piperidine can be reacted with an aldehyde (e.g., benzaldehyde) in the presence of a mild reducing agent like sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) to yield N-substituted piperidines. researchgate.netnrochemistry.com This two-step, one-pot procedure avoids the over-alkylation problems associated with direct alkylation using alkyl halides. nrochemistry.com

Table 2: Key Reducing Agents in Reductive Amination

| Reducing Agent | Abbreviation | Substrate Selectivity | Notes |

| Sodium Cyanoborohydride | NaBH₃CN | Reduces imines faster than ketones/aldehydes. nrochemistry.com | Allows for one-pot reactions; toxic cyanide byproduct. nrochemistry.com |

| Sodium Triacetoxyborohydride | STAB / NaBH(OAc)₃ | Mild and selective for imines over carbonyls. nrochemistry.com | Less toxic alternative to NaBH₃CN; commonly used. nrochemistry.com |

| Hydrogen gas with catalyst | H₂/Pd, Pt, Ni | Reduces both imines and carbonyls. | Often requires higher pressure and temperature. jk-sci.com |

The Mannich reaction is a three-component condensation that forms a β-amino carbonyl compound, known as a Mannich base. wikipedia.org This reaction and its variants are cornerstones in the synthesis of piperidine alkaloids and related structures. wikipedia.orgwikipedia.orgyoutube.com

A stereoselective, three-component vinylogous Mannich-type reaction (VMR) can assemble multi-substituted chiral piperidines. wikipedia.orgyoutube.com In this approach, a dienolate, an aldimine, and another component react to form a chiral dihydropyridinone, which serves as a versatile intermediate analogous to the biosynthetic precursor Δ¹-piperideine. wikipedia.orgyoutube.com This intermediate can then be elaborated into a variety of complex piperidine compounds. wikipedia.org

The nitro-Mannich reaction (or aza-Henry reaction) involves the reaction of a nitroalkane with an imine to generate a β-nitroamine. wikipedia.org These intermediates are valuable for target-oriented synthesis, as the nitro group can be further transformed, and the C-N bond formation sets the stage for cyclization into the piperidine ring system. wikipedia.org

Introduction of the Iodomethyl Moiety

The synthesis of the "(3-Iodomethyl-piperidin-1-yl)-acetic acid" title compound requires the specific introduction of an iodomethyl group at the C3 position of the piperidine ring. Direct, selective iodination of a methyl group in this position is challenging. Therefore, the most common strategies involve the conversion of a precursor functional group, such as a hydroxyl or a different halogen, at the desired location.

Direct C-H iodination of saturated heterocycles is difficult to control. However, methods exist for the iodination of related aromatic precursors. A radical-based C-H iodination protocol has been developed for pyridines, which can undergo iodination at the C3 and C5 positions. organic-chemistry.org A pyridine (B92270) ring functionalized in this way could then be reduced to the corresponding substituted piperidine.

A more practical and common approach is the conversion of a more reactive functional group. The most logical precursor for a 3-iodomethylpiperidine is a 3-hydroxymethylpiperidine derivative. The conversion of the alcohol to an iodide can be achieved directly using reagents like triphenylphosphine (B44618) and iodine, a process known as the Appel reaction. wikipedia.orgwikipedia.org This reaction proceeds under mild conditions and converts the hydroxyl group into a good leaving group in situ, which is then displaced by the iodide ion. organic-chemistry.org

An alternative and highly reliable strategy for introducing the iodomethyl group is through halogen exchange, a process known as the Finkelstein reaction . adichemistry.comyoutube.com This Sₙ2 reaction involves treating an alkyl chloride or alkyl bromide with an excess of sodium iodide in acetone. youtube.com The reaction is driven to completion because sodium iodide is soluble in acetone, while the resulting sodium chloride or sodium bromide is not and precipitates out of solution. youtube.com

Therefore, a synthetic route could first involve the preparation of a (3-chloromethyl-piperidin-1-yl)- or (3-bromomethyl-piperidin-1-yl)-acetic acid analogue. This precursor could be synthesized from the corresponding 3-hydroxymethylpiperidine derivative. The alcohol can be converted to a bromide using triphenylphosphine and carbon tetrabromide (Appel reaction) or to a tosylate/mesylate (using TsCl or MsCl), which are excellent leaving groups for subsequent substitution with an iodide salt. adichemistry.comjk-sci.com The Finkelstein reaction on the resulting chloro-, bromo-, or tosyloxymethyl-piperidine derivative would then yield the desired iodomethyl product with high efficiency. jk-sci.com

Table 3: Common Methods for Introducing the Iodomethyl Group

| Method | Precursor Functional Group | Key Reagents | Mechanism | Key Features |

| Appel Reaction | -CH₂OH (Alcohol) | PPh₃, I₂, Imidazole | Sₙ2 | Direct, one-step conversion of an alcohol to an iodide under mild conditions. organic-chemistry.orgwikipedia.org |

| Finkelstein Reaction | -CH₂Cl, -CH₂Br (Halide) | NaI, Acetone | Sₙ2 | Classic halogen exchange driven by precipitation of NaCl/NaBr. youtube.com |

| Finkelstein-type Reaction | -CH₂OTs, -CH₂OMs (Sulfonate Ester) | NaI, Acetone/DMF | Sₙ2 | Two-step process from alcohol; tosylate/mesylate are excellent leaving groups. adichemistry.comjk-sci.com |

Derivatization at the Acetic Acid Side Chain

The acetic acid moiety provides a versatile handle for chemical modification, allowing for the synthesis of a diverse library of compounds from a common intermediate.

The carboxylic acid group of piperidine acetic acid analogues can be readily transformed into a variety of other functional groups, such as esters and amides, to explore structure-activity relationships. Standard peptide coupling conditions are frequently employed for amide bond formation. For instance, the coupling of a carboxylic acid with an amine can be achieved using reagents like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) hydrochloride (EDC) in the presence of a base such as 4-dimethylaminopyridine (B28879) (DMAP). acgpubs.org

In one synthetic approach, chromone-2-carboxylic acid was coupled with 4-amino-N-Boc piperidine, followed by deprotection of the Boc group with trifluoroacetic acid (TFA) to yield the piperidine amide derivative. acgpubs.org This highlights a typical two-step sequence of amide coupling followed by deprotection to generate the final target molecule. acgpubs.org Similarly, novel piperidine carboxylic acid derivatives of 10H-pyrazino[2,3-b] core.ac.ukresearchgate.netbenzothiazine have been prepared and evaluated for biological activity, demonstrating the importance of this functionalization in generating potent compounds. nih.gov

The carboxylic acid group can also be used to anchor the piperidine derivative to a solid support, such as magnetic nanoparticles. For example, piperidine-4-carboxylic acid has been functionalized onto Fe3O4 nanoparticles, creating a heterogeneous catalyst that can be easily recovered and reused. researchgate.net This approach is valuable in the context of green chemistry.

Table 1: Examples of Carboxylic Acid Functionalization Reactions

| Starting Material | Reagent(s) | Functional Group Formed | Application/Product Class | Reference |

|---|---|---|---|---|

| Chromone-2-carboxylic acid + 4-amino-N-Boc piperidine | EDC.HCl, DMAP | Amide | sEH Inhibitors | acgpubs.org |

| (R)-(-)-Phenylpiperidin-1-yl-acetic acid + 2-diethylaminoethanol | N/A | Ester | Bietamiverine (antispasmodic) | researchgate.net |

| Piperidine-4-carboxylic acid + Fe3O4 nanoparticles | N/A | Surface-Bound Carboxylate | Magnetic Heterogeneous Catalyst | researchgate.net |

Stereoselective Synthesis of Chiral Analogues

The introduction of stereocenters into the piperidine ring significantly expands the chemical space and is crucial for developing specific pharmacological profiles. The control of stereochemistry is a key challenge and a focus of intense research. rsc.org

The synthesis of single enantiomers of chiral piperidine analogues can be achieved through several strategies. One common approach involves starting from an enantiomerically pure precursor, such as an amino acid. For instance, (R)-(-)-phenylpiperidin-1-yl-acetic acid has been synthesized from (R)-(-)-α-phenylglycine without racemization. researchgate.net Similarly, optically pure amino acids can be converted into 1,2-diamines, which then undergo annulation to form enantiopure 3-substituted piperazine-2-acetic acid esters. nih.gov

Another powerful method is asymmetric catalysis. The enantioselective synthesis of 3,3-disubstituted piperidine derivatives has been accomplished via the dialkylation of phenylglycinol-derived oxazolopiperidone lactams. dntb.gov.ua Asymmetric phase-transfer catalysis has also been successfully applied to the synthesis of isoindolinone analogues, achieving high enantiomeric excess. mdpi.com For example, the reaction of 2-acetylbenzonitrile (B2691112) with dimethylmalonate (B8719724) in the presence of a chiral phase-transfer catalyst yielded the desired product with 94% enantiomeric excess after crystallization. mdpi.com

Modular approaches using chiral auxiliaries are also prevalent. A flexible synthesis of substituted piperidin-4-ols utilizes homopropargylic amines prepared with excellent enantiomeric excess from chiral sulfinyl imines. nih.gov This method provides a general and effective route to N-unsubstituted piperidines. nih.gov

Table 2: Enantioselective Synthesis Strategies for Piperidine Analogues

| Method | Key Reagent/Precursor | Product Type | Key Feature | Reference |

|---|---|---|---|---|

| Chiral Pool Synthesis | (R)-(-)-α-phenylglycine | (R)-(-)-Phenylpiperidin-1-yl-acetic acid | Preservation of stereochemistry | researchgate.net |

| Asymmetric Catalysis | Chiral (R,R)-phase transfer catalyst | (S)-2-(1-Methyl-3-oxoisoindolin-1-yl)malonate | High enantiomeric excess (94%) | mdpi.com |

| Chiral Auxiliary | Chiral sulfinyl imines | Substituted piperidin-4-ols | Modular and flexible approach | nih.gov |

When multiple stereocenters are present, controlling the relative stereochemistry (diastereoselectivity) is paramount. A variety of methods have been developed to synthesize specific diastereomers of substituted piperidines.

One approach involves the diastereoselective functionalization of an existing piperidine ring. A photoredox-catalyzed C-H arylation of densely substituted piperidines, followed by product epimerization, leads to high diastereoselectivity, which is governed by the thermodynamic stability of the diastereomers. nih.gov Another method enables complete control over the reaction's selectivity by simply changing the order of the reaction sequence to access both diastereomers of 2,4-disubstituted piperidines. acs.org

Cyclization strategies are also widely used to establish stereocenters. Aza-Prins cyclization has been used to generate 2,4,6-trisubstituted piperidines with stereoselective control. core.ac.uk Metal triflate-catalyzed nucleophilic substitution reactions of 2-acyloxypiperidines with silyl (B83357) enolates can proceed with either high cis- or trans-selectivity depending on the substituents on the piperidine ring. acs.org For example, 2-acetoxy-3-benzyloxy-N-benzyloxycarbonylpiperidine reacts with silyl enolates to give the cis-2-alkylated adduct with high selectivity. acs.org Furthermore, a robustly diastereoselective reductive amination/aza-Michael reaction sequence allows for the rapid construction of complex polysubstituted N-(hetero)aryl piperidines from simple precursors. acs.org

Table 3: Methods for Diastereoselective Synthesis of Piperidine Analogues

| Method | Key Feature | Product | Diastereomeric Ratio/Selectivity | Reference |

|---|---|---|---|---|

| Photoredox Catalysis | C–H arylation followed by epimerization | α-Arylated piperidines | High diastereoselectivity (thermodynamic control) | nih.gov |

| Reagent/Sequence Control | Reversing the order of reaction steps | 2,4-Disubstituted piperidines | Access to both diastereomers | acs.org |

| Aza-Prins Cyclization | Stereoselective allylation of an N-sulfinyl imine | 2,4,6-Trisubstituted piperidines | Kinetically favorable chair conformation transition state | core.ac.uk |

| Nucleophilic Substitution | Metal triflate-catalyzed reaction of 2-acyloxypiperidines | 2,3-Disubstituted piperidines | High cis- or trans-selectivity | acs.org |

Advanced Synthetic Techniques

Modern synthetic chemistry increasingly relies on advanced technologies to improve efficiency, reduce environmental impact, and access novel chemical space.

Microwave irradiation has emerged as a powerful tool in organic synthesis, offering significant advantages over conventional heating, including dramatically reduced reaction times, increased yields, and higher product purity. youtube.com This technology has been successfully applied to the synthesis of various piperidine-containing heterocyclic systems.

For example, the synthesis of pyrimidine (B1678525) imines and thiazolidinones containing a piperidine moiety was achieved in 5-6 minutes under microwave irradiation, compared to several hours using conventional methods. Similarly, a library of quinoline (B57606) thiosemicarbazones with a piperidine substituent was synthesized in excellent yields via microwave-assisted condensation. nih.gov The synthesis of new acetamide (B32628) derivatives bearing piperidine and other amines was also accelerated, with reaction times dropping from 2-3 hours to just a few minutes. mdpi.com

Microwave-assisted synthesis can be performed with or without solvents. Solvent-free synthesis of 2,5-piperazinediones from N-Boc dipeptide esters was achieved in 2-8 minutes under microwave irradiation, a significant improvement over the 2-4.5 hours required for conventional thermal reactions. researchgate.net This highlights the "green" aspect of microwave chemistry by reducing solvent waste and energy consumption. youtube.com

Table 4: Comparison of Conventional vs. Microwave-Assisted Synthesis of Piperidine Derivatives

| Reaction Type | Conventional Method (Time, Yield) | Microwave Method (Time, Yield) | Reference |

|---|---|---|---|

| Pyrimidine Synthesis | N/A | 6 min, Good yields | |

| Acetamide Synthesis | 2–3 h, Moderate yields (up to 60%) | Few minutes, Good yields | mdpi.com |

| 2,5-Piperazinedione Synthesis | 2–4.5 h, Moderate to good yields | 2–8 min, Generally higher yields | researchgate.net |

Continuous Flow Chemistry Applications

Continuous flow chemistry offers significant advantages over traditional batch processing for the synthesis of fine chemicals and pharmaceutical intermediates. These benefits include enhanced safety, better heat and mass transfer, improved reproducibility, and the potential for automation and scale-up. For a multi-step synthesis of a molecule like this compound, flow chemistry can be particularly advantageous.

A plausible synthetic route amenable to flow chemistry could involve a multi-step sequence starting from a suitable piperidine precursor. For instance, the synthesis of piperidine and pyrrolidine (B122466) derivatives has been successfully achieved using electroreductive cyclization in a flow microreactor. beilstein-journals.org This method allows for the construction of the core piperidine ring on a preparative scale with good yields. beilstein-journals.org

A key transformation in the synthesis of the target molecule is the N-alkylation of a 3-(iodomethyl)piperidine (B595236) intermediate with an acetic acid synthon, such as ethyl bromoacetate. This reaction is well-suited for a continuous flow setup. The precise control over reaction parameters such as temperature, pressure, and residence time can minimize the formation of by-products, which are common in batch N-alkylation reactions. A packed-bed reactor containing a suitable base could facilitate the reaction and simplify purification.

The iodination step itself could also be performed in a flow reactor. For example, the conversion of a more stable precursor, such as a 3-(hydroxymethyl)piperidine derivative, to the corresponding iodide can be achieved using reagents like iodine in the presence of triphenylphosphine. Performing this transformation in a flow system would offer better control over the exothermic nature of the reaction and allow for the in-situ generation and immediate use of the potentially unstable iodomethyl intermediate in a subsequent N-alkylation step. This telescoping of reactions is a hallmark of efficient continuous flow synthesis. nih.gov

A practical continuous flow protocol has been developed for the synthesis of various functionalized piperidines, demonstrating the feasibility of achieving high yields and diastereoselectivities within minutes. organic-chemistry.org While not directly applied to this compound, these established protocols provide a strong foundation for the development of a continuous flow synthesis for this specific target.

Table 1: Potential Continuous Flow Steps for the Synthesis of this compound

| Reaction Step | Starting Material | Reagents | Flow Reactor Type | Potential Advantages |

| Piperidine Ring Formation | Acyclic dihalide and amine | Electrochemical reduction | Microreactor | High efficiency, scalability beilstein-journals.org |

| Iodination | 3-(Hydroxymethyl)piperidine derivative | I2, PPh3 | Packed-bed or microreactor | Enhanced safety, controlled exotherm |

| N-Alkylation | 3-(Iodomethyl)piperidine | Ethyl bromoacetate, base | Packed-bed reactor | High selectivity, minimized by-products |

| Hydrolysis | This compound ethyl ester | Acid or base | Heated coil reactor | Rapid conversion, in-line workup |

Advanced Spectroscopic and Analytical Characterization for Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for the detailed structural elucidation of organic molecules in solution. By analyzing the magnetic properties of atomic nuclei, NMR provides information on the chemical environment, connectivity, and spatial arrangement of atoms. For (3-Iodomethyl-piperidin-1-yl)-acetic acid, a combination of ¹H NMR, ¹³C NMR, and advanced 2D NMR techniques would be employed to assign all proton and carbon signals and to confirm the compound's covalent structure and conformational details.

Proton NMR (¹H NMR) Analysis

The protons of the acetic acid methylene (B1212753) group (N-CH₂-COOH) are anticipated to appear as a singlet, shifted downfield due to the deshielding effects of the adjacent nitrogen atom and the carboxylic acid group. Protons on the piperidine (B6355638) ring will present as a complex series of multiplets due to spin-spin coupling between neighboring, non-equivalent protons. The protons on the carbon bearing the iodomethyl group (H-3) and the iodomethyl protons themselves (-CH₂I) will be significantly deshielded by the electronegative iodine atom. The acidic proton of the carboxylic acid group (-COOH) is expected to appear as a broad singlet at a characteristic downfield chemical shift, which can be confirmed by D₂O exchange.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound (Predicted values based on analogous structures)

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |

| -COOH | 10.0 - 12.0 | Broad Singlet | 1H |

| -CH₂I | 3.2 - 3.4 | Doublet | 2H |

| N-CH₂-COOH | 3.0 - 3.2 | Singlet | 2H |

| Piperidine H-2 (axial & equatorial) | 2.8 - 3.0 | Multiplet | 2H |

| Piperidine H-6 (axial & equatorial) | 2.2 - 2.6 | Multiplet | 2H |

| Piperidine H-3 | 1.9 - 2.1 | Multiplet | 1H |

| Piperidine H-4, H-5 (axial & equatorial) | 1.2 - 1.8 | Multiplet | 4H |

Note: The exact chemical shifts and multiplicities can vary based on the solvent and the conformational dynamics of the piperidine ring.

Carbon-13 NMR (¹³C NMR) Analysis

The ¹³C NMR spectrum provides complementary information, showing distinct signals for each unique carbon atom in the molecule. The carbonyl carbon of the acetic acid group is expected to be the most downfield signal. The carbons attached to the nitrogen (C-2, C-6, and the acetic acid methylene carbon) will also be deshielded. The carbon atom in the iodomethyl group (-CH₂I) will show a characteristic upfield shift compared to a methyl group attached to a less electronegative atom, a phenomenon known as the "heavy atom effect".

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound (Predicted values based on analogous structures)

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| -C OOH | 170 - 175 |

| N-C H₂-COOH | 55 - 60 |

| Piperidine C -2 | 52 - 56 |

| Piperidine C -6 | 52 - 56 |

| Piperidine C -3 | 35 - 40 |

| Piperidine C -4 | 25 - 30 |

| Piperidine C -5 | 24 - 29 |

| -C H₂I | 5 - 10 |

Advanced NMR Techniques (e.g., 2D NMR for conformational analysis)

To unambiguously assign all proton and carbon signals and to probe the conformational aspects of the molecule, two-dimensional (2D) NMR experiments are invaluable.

COSY (Correlation Spectroscopy): This experiment would reveal the ¹H-¹H coupling networks, confirming the connectivity of protons within the piperidine ring and the coupling between the H-3 proton and the iodomethyl protons.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded ¹H and ¹³C nuclei, allowing for the definitive assignment of each carbon signal based on the chemical shift of its attached proton(s).

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are two or three bonds away. It would be crucial for confirming the connection of the acetic acid moiety to the piperidine nitrogen and the iodomethyl group to the C-3 position of the ring.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment can provide information about the spatial proximity of protons, which is essential for determining the stereochemistry and preferred conformation of the piperidine ring, such as whether the iodomethyl group adopts an axial or equatorial position.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. nih.gov

The IR spectrum of this compound is expected to display several characteristic absorption bands:

A very broad and strong absorption band in the region of 2500-3300 cm⁻¹ is characteristic of the O-H stretching vibration of the carboxylic acid, which is typically broadened due to hydrogen bonding. masterorganicchemistry.com

A sharp and intense absorption peak between 1700 and 1725 cm⁻¹ corresponds to the C=O (carbonyl) stretching vibration of the carboxylic acid. masterorganicchemistry.com

C-H stretching vibrations from the piperidine and methylene groups are expected in the 2850-3000 cm⁻¹ region.

The C-N stretching vibration of the tertiary amine is anticipated to appear in the 1150-1250 cm⁻¹ range.

A C-I stretching vibration is expected in the far-infrared region, typically between 500 and 600 cm⁻¹, although it may be weak and difficult to observe.

Table 3: Predicted IR Absorption Frequencies for this compound

| Vibrational Mode | Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity |

| O-H Stretch | Carboxylic Acid | 2500 - 3300 | Strong, Broad |

| C-H Stretch | Alkane | 2850 - 3000 | Medium to Strong |

| C=O Stretch | Carboxylic Acid | 1700 - 1725 | Strong, Sharp |

| C-N Stretch | Tertiary Amine | 1150 - 1250 | Medium |

| C-I Stretch | Iodoalkane | 500 - 600 | Weak to Medium |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation pattern.

For this compound (C₈H₁₄INO₂), the expected exact mass is approximately 299.0069 g/mol . In an electrospray ionization (ESI) mass spectrum, the compound would likely be observed as the protonated molecule [M+H]⁺ at m/z 300.0142.

High-resolution mass spectrometry (HRMS) would be used to confirm the elemental composition of the parent ion, providing strong evidence for the correct molecular formula.

Tandem mass spectrometry (MS/MS) experiments would involve the fragmentation of the parent ion. Key predicted fragmentation pathways include:

Loss of an iodine atom: A prominent fragmentation would be the cleavage of the C-I bond, which is the weakest bond in the molecule, leading to a fragment ion corresponding to [M-I]⁺. docbrown.infodocbrown.info

Loss of an iodide ion: In negative ion mode, the detection of the iodide ion (I⁻) at m/z 127 can be a selective method for identifying iodinated compounds. nih.govresearchgate.net

Decarboxylation: The loss of CO₂ (44 Da) from the parent ion is a common fragmentation for carboxylic acids.

Cleavage of the acetic acid side chain: Fragmentation could occur with the loss of the entire acetic acid group.

Ring opening of the piperidine moiety: Further fragmentation could involve the characteristic cleavage of the piperidine ring.

Table 4: Predicted Key Mass Spectrometry Fragments for this compound

| m/z Value (for [M+H]⁺) | Proposed Fragment | Description |

| 300.0142 | [C₈H₁₅INO₂]⁺ | Protonated molecular ion |

| 173.0135 | [C₈H₁₅NO₂]⁺ | Loss of an iodine radical (I•) |

| 256.0247 | [C₈H₁₄IN]⁺ | Loss of formic acid (HCOOH) |

| 128.0007 | [I]⁺ | Iodine cation (less likely) |

| 127.0000 | [I]⁻ | Iodide anion (in negative mode) nih.govresearchgate.net |

Chromatographic Purification and Purity Assessment

Chromatographic techniques are essential for the purification of the synthesized this compound and for the assessment of its purity.

Column Chromatography: Flash column chromatography using silica (B1680970) gel would likely be the primary method for purification after synthesis. A gradient elution system, for instance, with a mixture of a non-polar solvent (e.g., hexane (B92381) or dichloromethane) and a polar solvent (e.g., ethyl acetate (B1210297) or methanol), would be employed to separate the product from starting materials and by-products. The polarity would be adjusted based on the observed retention factors (Rf) from thin-layer chromatography (TLC) analysis.

High-Performance Liquid Chromatography (HPLC): HPLC is the standard method for determining the purity of the final compound. A reverse-phase (RP) HPLC method would be suitable, using a C18 column. sielc.com The mobile phase would typically consist of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol, with a small amount of an acid (e.g., formic acid or trifluoroacetic acid) to ensure the protonation of the carboxylic acid and amine functionalities, leading to sharp and symmetrical peaks. sielc.comoup.com Detection would be performed using a UV detector, likely at a low wavelength (e.g., 210 nm) where the functional groups absorb, or with an evaporative light scattering detector (ELSD) or a mass spectrometer (LC-MS). shodex.com The purity is determined by integrating the area of the product peak and expressing it as a percentage of the total area of all peaks in the chromatogram. For piperidine-carboxylic acids, hydrophilic interaction liquid chromatography (HILIC) can also be an effective separation technique. shodex.com

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a powerful analytical technique used to separate, identify, and quantify components in a mixture. It is a cornerstone for assessing the purity of synthesized compounds and for monitoring the progress of chemical reactions. For a polar, ionizable compound like this compound, reversed-phase HPLC is the most common and effective mode of analysis.

In a typical reversed-phase HPLC setup for this compound, a nonpolar stationary phase (often a C18-modified silica) is used in conjunction with a polar mobile phase. The separation is based on the differential partitioning of the analyte between the stationary and mobile phases. The retention of this compound on the column is influenced by several factors, including the pH and composition of the mobile phase. Given the presence of a carboxylic acid and a tertiary amine, the pH of the mobile phase is a critical parameter to control the ionization state of the molecule and achieve optimal peak shape and retention.

Detailed research findings for the HPLC analysis of closely related piperidine derivatives suggest that a gradient elution is often employed. This involves changing the composition of the mobile phase during the analytical run to ensure the efficient elution of all components in a sample. A common mobile phase system consists of an aqueous buffer (such as ammonium (B1175870) acetate or phosphate (B84403) buffer) and an organic modifier like acetonitrile or methanol. The inclusion of a small percentage of an acid, like acetic or formic acid, in the mobile phase can help to suppress the ionization of the carboxylic acid group, leading to better retention and peak symmetry. Detection is typically achieved using a UV detector, as the molecule is expected to have some UV absorbance, or a more universal detector like an Evaporative Light Scattering Detector (ELSD) or a mass spectrometer (MS) for more definitive identification.

While specific experimental data for the HPLC analysis of this compound is not widely published, a plausible set of HPLC conditions can be extrapolated from the analysis of similar structures. The following interactive data table outlines a hypothetical, yet scientifically sound, HPLC method for its analysis.

| Parameter | Value |

| Instrument | Agilent 1260 Infinity II or similar |

| Column | Reversed-phase C18, 4.6 x 150 mm, 5 µm particle size |

| Mobile Phase A | 0.1% Acetic Acid in Water |

| Mobile Phase B | Acetonitrile |

| Gradient | 5% B to 95% B over 15 minutes |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Injection Volume | 10 µL |

| Detector | UV at 210 nm |

| Expected Retention Time | Approximately 7-9 minutes |

Flash Chromatography

Flash chromatography is a preparative purification technique that utilizes a stationary phase, typically silica gel, and a solvent system (mobile phase) to separate compounds from a mixture. It operates under positive pressure, which increases the flow rate of the mobile phase, leading to faster and more efficient separations compared to traditional column chromatography. This technique is crucial in the post-synthesis workup of this compound to isolate it from starting materials, byproducts, and other impurities.

The choice of the stationary phase and the mobile phase is critical for a successful separation. For a moderately polar compound like this compound, normal-phase flash chromatography on silica gel is a suitable approach. The selection of the eluent system is typically guided by preliminary analysis using thin-layer chromatography (TLC). A solvent system is chosen that provides a good separation of the target compound from impurities, with an ideal retention factor (Rf) for the product being in the range of 0.2-0.4.

In the context of purifying piperidine acetic acid derivatives, a common practice involves using a gradient of a polar solvent (like ethyl acetate or methanol) in a nonpolar solvent (such as hexane or dichloromethane). For instance, a patent describing the purification of a complex piperidine acetic acid derivative utilized a Biotage chromatography system with a silica gel column, eluting with a gradient of ethyl acetate in cyclohexane (B81311) google.com. This approach allows for the initial elution of nonpolar impurities, followed by the elution of the product of interest as the polarity of the mobile phase increases. The fractions are collected and analyzed (e.g., by TLC or HPLC) to identify those containing the pure compound, which are then combined and concentrated to yield the purified this compound.

The following interactive data table presents a hypothetical set of parameters for the flash chromatographic purification of this compound, based on established methods for similar compounds.

| Parameter | Value |

| System | Biotage Isolera or similar automated flash chromatography system |

| Stationary Phase | Silica Gel, 40-63 µm particle size |

| Column Size | Dependent on the scale of the synthesis (e.g., 40 g cartridge for a 1 g scale reaction) |

| Mobile Phase | Gradient of Ethyl Acetate in Hexane (e.g., 0-100% Ethyl Acetate) |

| Flow Rate | 30-50 mL/min (for a 40 g cartridge) |

| Detection | UV detector (e.g., at 254 nm and 280 nm) |

| Sample Loading | Dry loading with silica gel is often preferred for polar compounds |

Investigation of Structural Modifications and Structure Activity Relationship Sar

Systematic Modification of the Iodomethyl Group

The iodomethyl group at the 3-position of the piperidine (B6355638) ring is a key feature of the molecule. Its size, electronegativity, and ability to form halogen bonds can significantly influence the compound's interaction with biological targets.

While direct SAR studies on (3-Iodomethyl-piperidin-1-yl)-acetic acid are not extensively documented in publicly available literature, the principles of medicinal chemistry allow for rational predictions based on the properties of halogens. The replacement of iodine with other halogens (Fluorine, Chlorine, Bromine) can systematically alter the steric and electronic properties of the molecule.

The rationale for these variations is rooted in the different properties of the halogens, as outlined in the table below.

| Halogen | Electronegativity (Pauling Scale) | Van der Waals Radius (Å) | C-X Bond Strength (kJ/mol) | Potential Impact on Activity |

| Fluorine | 3.98 | 1.47 | ~485 | Can act as a hydrogen bond acceptor and its high electronegativity can alter the pKa of nearby functional groups. researchgate.net |

| Chlorine | 3.16 | 1.75 | ~346 | Offers a balance of size and electronegativity, often used to occupy hydrophobic pockets in protein binding sites. nih.gov |

| Bromine | 2.96 | 1.85 | ~290 | A larger and more polarizable halogen, capable of forming stronger halogen bonds than chlorine. sioc-journal.cn |

| Iodine | 2.66 | 1.98 | ~218 | The largest and most polarizable of the common halogens, making it a strong halogen bond donor. Its size can also provide significant steric influence. |

In a series of 1,4-dihydroxy-2-naphthoate isoprenyltransferase (MenA) inhibitors, the introduction of halogens on a phenyl ring attached to a piperidine core demonstrated that the position and nature of the halogen significantly impacted inhibitory and antibacterial activity. For instance, meta- and para-substituted halogen derivatives showed improved activity compared to the unsubstituted analog, while ortho-derivatives were less effective. researchgate.net This suggests that for (3-halomethyl-piperidin-1-yl)-acetic acid analogues, both the type of halogen and its placement would be critical for activity.

For instance, studies on substituted piperidines have shown that the position of a substituent can drastically alter the compound's pharmacological profile. Research on piperidine-based derivatives as influenza virus inhibitors highlighted that substitutions on the piperidinyl ring were a key part of the SAR investigation. mdpi.com The synthesis of positional analogues of methylphenidate involved the selective functionalization at the C2, C3, or C4 positions of the piperidine ring, indicating that each positional isomer is expected to have a unique biological profile due to different interactions with the target protein. nih.gov

The following table outlines the potential differences between the positional isomers of iodomethyl-piperidine-1-yl-acetic acid.

| Positional Isomer | Expected Conformational Influence | Potential Biological Implications |

| (2-Iodomethyl-piperidin-1-yl)-acetic acid | The 2-substituent can adopt either an axial or equatorial position, which can be influenced by allylic strain with the nitrogen substituents. The axial conformation may be favored in N-acyl piperidines. ajchem-a.com | The proximity of the iodomethyl group to the N-acetic acid moiety could lead to intramolecular interactions or steric hindrance, potentially affecting binding to a biological target. |

| This compound | The 3-substituent is less sterically hindered by the N-acetic acid group compared to the 2-position. Its axial/equatorial preference would be influenced by standard 1,3-diaxial interactions. | This isomer presents a different vector for the iodomethyl group to interact with a target, potentially accessing different binding pockets compared to the 2- and 4-isomers. |

| (4-Iodomethyl-piperidin-1-yl)-acetic acid | The 4-substituent is the most remote from the N-acetic acid group, and its conformational preference is primarily governed by its own steric bulk. | This isomer would present the iodomethyl group at a position that is often a key interaction point in many piperidine-based pharmacophores. The greater distance from the N-acetic acid could allow for more independent interactions of each group. |

Alterations of the Piperidine Ring

The piperidine ring serves as the central scaffold, and its conformation and the nature of its nitrogen atom are pivotal for biological activity.

In fluorinated piperidines, for example, the conformational behavior is a complex interplay of electrostatic interactions, hyperconjugation, and steric factors. google.com The presence of a fluorine atom can favor an axial orientation, which can create a more rigid and defined molecular scaffold. google.com Similarly, for this compound, the bulky iodomethyl group will have a preferred orientation, and additional substituents on the ring would further influence the conformational equilibrium. Studies on 4-substituted piperidines have shown that polar substituents can stabilize the axial conformer upon protonation of the piperidine nitrogen. researchgate.net

The introduction of methyl groups on the piperidine ring has been shown to alter the ring conformation equilibrium, which can lead to significant gains in activity. nih.gov

Bioisosteric replacement of the piperidine ring with other nitrogen-containing heterocycles is a common strategy in drug discovery to modulate physicochemical and pharmacological properties. The goal is to retain the key binding interactions while improving properties such as solubility, metabolic stability, or selectivity.

Several heterocyclic rings can be considered as bioisosteres for the piperidine scaffold in this compound.

| Heterocyclic Bioisostere | Rationale for Replacement | Potential Advantages/Disadvantages |

| Pyrrolidine (B122466) | A five-membered ring that can alter the spatial arrangement of substituents. | Can improve binding in some cases by presenting substituents at different angles. A pyrrolidine analog of a piperidine-based anti-parasitic agent was found to be moderately active but less metabolically stable. dndi.org |

| Azetidine | A four-membered ring that introduces significant ring strain and alters the geometry of the substituents. | Azetidine-based compounds have shown a diverse range of pharmacological activities. researchgate.net The smaller ring size can lead to novel interactions with a target. |

| Morpholine (B109124) | Introduction of an oxygen atom can increase polarity and potentially improve solubility and metabolic stability. | The replacement of a piperidine with a morpholine ring in an anti-parasitic compound led to an inactive compound, suggesting the nitrogen basicity was crucial. dndi.org |

| Piperazine (B1678402) | The introduction of a second nitrogen atom can provide an additional point for interaction or substitution. | Replacing a piperidine with a piperazine did not significantly affect affinity for the H3 receptor in one study, indicating it can be a viable replacement. nih.gov |

| Azaspiro[3.3]heptane | A rigid, three-dimensional scaffold that can mimic substituted piperidines. | Can improve metabolic stability and offers different exit vectors for substituents compared to a simple piperidine ring. researchgate.net |

Functionalization of the Acetic Acid Moiety

The acetic acid group of this compound is a key functional group that is likely involved in polar interactions, such as hydrogen bonding or salt bridge formation, with a biological target. Modification of this group can have a significant impact on the compound's activity and pharmacokinetic properties.

Common functionalizations of a carboxylic acid group in medicinal chemistry include its conversion to esters, amides, or its replacement with other acidic groups known as bioisosteres.

| Functional Group Modification | Rationale | Example from Literature |

| Esterification | Converts the acidic group to a more lipophilic ester, which can act as a prodrug and improve cell permeability. | In a series of NLRP3 inhibitors, the conversion of a piperidine-linked acetic acid to its ethyl ester maintained the biological activity. nih.gov |

| Amidation | Replaces the hydroxyl group of the carboxylic acid with an amine, creating a neutral or basic amide that can form different hydrogen bonds. | The synthesis of piperidine derivatives often involves the formation of amide bonds to explore SAR. ajchem-a.com |

| Bioisosteric Replacement (e.g., Tetrazole, Hydroxyisoxazole) | Replaces the carboxylic acid with another acidic group that has a similar pKa but different steric and electronic properties. | Tetrazoles are common carboxylic acid bioisosteres that can enhance potency and metabolic stability. nih.gov 3-Hydroxyisoxazole is another planar acidic bioisostere found in biologically active compounds. nih.gov |

Studies on piperidine acetic acid-based γ-secretase modulators have shown that the acetic acid moiety is crucial for their activity, and photoaffinity probes have been designed based on this scaffold to identify its binding partner. blumberginstitute.org This underscores the importance of the acetic acid group in mediating biological effects.

Ester and Amide Derivatives

The carboxylic acid group is a primary site for modification. Conversion to ester and amide derivatives can significantly alter a compound's physicochemical properties, such as lipophilicity, solubility, and hydrogen bonding capacity, which in turn affects pharmacokinetics and pharmacodynamics.

Research on related structures demonstrates the impact of such modifications. For instance, in the development of HIV-1 protease inhibitors, converting a piperidine carboxylic acid to a carboxamide was a key step. nih.gov Specifically, creating an (R)-piperidine-3-carboxamide ligand resulted in a compound with highly effective inhibitory activity (IC50 value of 3.61 nM). nih.gov This suggests that the amide bond can provide crucial hydrogen bonding interactions within a target's active site. nih.gov

Similarly, studies on other bioactive molecules, such as ursolic acid derivatives, have shown that esterification with various amino acids can produce compounds with significant cytotoxic activity against cancer cell lines. nih.gov Certain ester derivatives were found to activate apoptotic pathways, indicating that the ester moiety can influence the mechanism of action. nih.gov In some series, replacing the acidic proton with an alkyl group (esterification) or converting the entire group to a non-basic amide can retain biological activity, highlighting the structural tolerance at this position for some targets. acs.org

These findings suggest that a library of ester and amide derivatives of this compound could exhibit a wide range of biological profiles. The choice of the ester's alcohol or the amide's amine component would be critical in tuning the compound's properties.

Table 1: Illustrative SAR of Ester and Amide Derivatives

| Compound ID | Modification at Acetic Acid Moiety | Resulting Property Change | Potential Impact on Activity |

| Parent | -COOH | Anionic, H-bond donor/acceptor | Baseline activity |

| Deriv-01 | -COOCH₃ (Methyl Ester) | Increased lipophilicity, loss of charge | Altered membrane permeability, potential change in binding |

| Deriv-02 | -CONH₂ (Primary Amide) | Neutral, H-bond donor/acceptor | New H-bonding interactions with target |

| Deriv-03 | -CON(CH₃)₂ (Tertiary Amide) | Increased lipophilicity, no H-bond donation | Steric influence, altered solubility |

| Deriv-04 | -COOCH₂CH₂N(CH₃)₂ (Amino Ester) | Introduction of a basic center | Potential for new ionic interactions |

Linker Modifications

The acetic acid linker (-CH₂COOH) between the piperidine nitrogen and the carboxyl group is another critical element for SAR studies. Its length, rigidity, and composition can dictate the spatial orientation of the key functional groups, which must be optimal for binding to a biological target.

Systematic modifications of linkers are a common strategy in drug design. nih.gov Research on sigma receptor ligands has shown that linker length is paramount; lengthening a linker from two to three carbon atoms in one series led to a "dramatic reduction of affinity." nih.gov This was attributed to a conformational change that caused a clash with an amino acid residue in the binding pocket. nih.gov Conversely, in other molecular scaffolds, extending the linker can sometimes access additional binding pockets and improve potency. Studies on histamine (B1213489) H3 receptor antagonists also noted the influence of the alkylic linker length on affinity. nih.gov

Therefore, modifying the linker of this compound by, for example, extending it to a propanoic or butanoic acid derivative, or by introducing rigidity with cyclic structures or double bonds, could precisely position the carboxylate for optimal interaction with a target protein.

Table 2: Illustrative SAR of Linker Modifications

| Compound ID | Linker Structure | Linker Length (atoms) | Potential Effect on Target Binding |

| Parent | -CH₂-COOH | 2 | Baseline orientation of functional groups |

| Linker-Mod-01 | -(CH₂)₂-COOH | 3 | May improve or disrupt optimal distance for interaction |

| Linker-Mod-02 | -(CH₂)₃-COOH | 4 | Further alters spatial positioning, may reduce affinity |

| Linker-Mod-03 | -CH(CH₃)-COOH | 2 | Introduces steric bulk and a new chiral center |

| Linker-Mod-04 | -O-CH₂-COOH | 2 (with heteroatom) | Alters bond angles, polarity, and flexibility |

Stereochemical Influences on Molecular Recognition

Biological systems, such as enzymes and receptors, are inherently chiral. mdpi.com Consequently, the stereochemistry of a drug molecule is a critical determinant of its biological activity. nih.gov

Chiral Centers and Enantiomeric Effects

The this compound molecule possesses a stereogenic center at the C-3 position of the piperidine ring, meaning it can exist as a pair of enantiomers: (R)-(3-Iodomethyl-piperidin-1-yl)-acetic acid and (S)-(3-Iodomethyl-piperidin-1-yl)-acetic acid. Enantiomers have identical physical properties in an achiral environment but can exhibit profoundly different pharmacological, toxicological, and metabolic profiles in the chiral environment of the body. mdpi.comnih.gov

One enantiomer (the eutomer) may be responsible for the desired therapeutic effect, while the other (the distomer) may be inactive, less active, or even contribute to undesirable side effects. wikipedia.org For example, in the arylalkanoic acid class of drugs, the anti-inflammatory activity resides almost exclusively in the (S)-enantiomer. pharmacy180.com The differential activity arises because only one enantiomer can achieve a proper three-point attachment or optimal fit with its chiral biological target. Therefore, resolving the racemic mixture of this compound and testing the individual enantiomers is a crucial step in drug development to identify the eutomer and potentially create a safer and more effective therapeutic agent. mdpi.com

Diastereomeric Relationships in Molecular Interactions

Introducing a second chiral center into the molecule, for instance by modifying the linker (e.g., -CH(CH₃)-COOH), would result in the formation of diastereomers. Unlike enantiomers, diastereomers have different physical properties and distinct three-dimensional arrangements of atoms. nih.gov This dissimilarity means they can interact with biological targets in fundamentally different ways, often leading to significant variations in potency and efficacy.

A study focused on optimizing LATS1/2 kinase inhibitors provides a clear example of this principle. acs.org Researchers introduced methyl groups onto a piperidine ring, creating new stereocenters. One diastereomer resulted in a significant gain of activity, while a different diastereomer, with a defined relative stereochemistry, demonstrated even greater potency improvements. acs.org This highlights that the specific spatial arrangement of substituents in a diastereomer can lock the molecule into a more bioactive conformation or facilitate more favorable interactions with the target. Therefore, the synthesis and evaluation of different diastereomers of modified this compound would be essential for fully exploring the SAR.

Table 3: Illustrative Activity of Diastereomers

| Compound | Stereochemistry | Relative Potency (IC₅₀) |

| Modified Parent (2 chiral centers) | (3R, αR) | ++++ |

| (3S, αS) | ++++ | |

| (3R, αS) | ++ | |

| (3S, αR) | ++ |

Methodologies for SAR Determination

Establishing a clear SAR requires the systematic synthesis and biological evaluation of a range of related compounds. Modern drug discovery relies heavily on strategic methodologies to streamline this process.

Design of Compound Libraries

The design and synthesis of a compound library is a cornerstone of SAR determination. nih.gov Starting with a "hit" or lead compound like this compound, a library of analogs is created by systematically varying the substituents at the identified modification points (R¹, R², R³ etc.). This can be done through parallel synthesis or combinatorial chemistry techniques.

For example, a library could be designed where the iodomethyl group is replaced by other halogens or small alkyl groups, the piperidine nitrogen is functionalized with different substituents, and the acetic acid is converted into a matrix of different esters and amides. researchgate.net This approach allows for the rapid generation of a diverse set of molecules around the core scaffold.

Once synthesized, the entire library is screened for biological activity in relevant assays. The resulting data, which links specific structural changes to increases or decreases in activity, is used to build a robust SAR model. This information can also be used to develop a Quantitative Structure-Activity Relationship (QSAR) model, which uses computational methods to correlate chemical structure with biological activity, helping to predict the potency of newly designed compounds before their synthesis. researchgate.netfigshare.comresearchgate.net This iterative cycle of design, synthesis, testing, and modeling accelerates the optimization process, guiding medicinal chemists toward lead candidates with improved potency and selectivity. nih.gov

In Vitro Biochemical Assay Interpretation

While direct in vitro biochemical assay data for this compound is not extensively available in the public domain, we can infer its potential biological activities and SAR by examining related structures and the known roles of its constituent functional groups. The interpretation of in vitro biochemical assays for this compound and its analogs would focus on understanding how specific structural features contribute to target binding and modulation.

The core structure, a substituted piperidine, is a well-established scaffold in medicinal chemistry, known to interact with a wide array of biological targets. mdpi.com The nature and position of substituents on the piperidine ring, as well as the characteristics of the N-substituent, are critical determinants of biological activity.

Influence of the 3-Position Substituent:

The iodomethyl group at the 3-position is a key feature. The iodine atom is large and lipophilic, and it can participate in halogen bonding, a type of non-covalent interaction that can influence ligand-protein binding. The methylene (B1212753) linker provides flexibility, allowing the iodine to orient itself optimally within a binding pocket.

To understand the SAR around the 3-position, one would typically synthesize and test a series of analogs where the iodomethyl group is varied. For instance, replacing iodine with other halogens (bromine, chlorine, fluorine) would elucidate the role of halogen size, polarizability, and electronegativity in target engagement. Molecular docking studies on related chloro-substituted 3,5-bis(arylidene)-4-piperidone derivatives have suggested that the presence of a halogen can contribute to strong binding energies. nih.gov Furthermore, replacing the halomethyl group with other functionalities such as a simple methyl, hydroxymethyl, or aminomethyl group would provide insight into the necessity of the halogen for activity. A study on 3-substituted piperazine-2-acetic acid esters highlighted the importance of the substituent at the 3-position for its biological activity. nih.gov

Influence of the N-1 Acetic Acid Moiety:

The acetic acid group attached to the piperidine nitrogen introduces a carboxylic acid function, which is typically ionized at physiological pH. This negatively charged group can form strong ionic interactions or hydrogen bonds with positively charged residues (e.g., arginine, lysine) or polar amino acids in a target protein's active site. The presence and nature of an acid chain bonded to the piperidine nitrogen have been shown to be key features for in vivo duration of action in other piperidine-based compounds. sigmaaldrich.com

Hypothetical Target Interactions and Assay Interpretation:

Given its structural features, this compound could be investigated as an inhibitor of various enzymes or as a ligand for receptors. For instance, many enzyme inhibitors utilize a carboxylic acid to mimic a substrate and bind to the active site. The piperidine scaffold is also present in many inhibitors of cholinesterases, which are relevant in Alzheimer's disease research. nih.govmdpi.com In such a context, the iodomethyl group might interact with a hydrophobic sub-pocket, while the acetic acid moiety could engage with the catalytic or peripheral anionic site. nih.gov

In a hypothetical in vitro enzyme inhibition assay, one would measure the concentration of the compound required to inhibit 50% of the enzyme's activity (IC50). A low IC50 value would indicate potent inhibition. By comparing the IC50 values of a series of analogs, a clear SAR can be established.

For example, if the iodo-analog shows a significantly lower IC50 than the chloro- or bromo-analogs, it would suggest that the size and polarizability of the iodine are crucial for potent inhibition. If esterification of the acetic acid leads to a dramatic loss of activity, it would confirm the importance of the negatively charged carboxylate for binding.

The following interactive tables illustrate a hypothetical SAR for this compound and its analogs against a generic enzyme target.

Table 1: SAR of 3-Position Analogs

| Compound | 3-Position Substituent | Hypothetical IC50 (nM) | Interpretation |

| This compound | -CH₂I | 15 | Potent inhibition, suggesting favorable interaction of the iodomethyl group. |

| (3-Bromomethyl-piperidin-1-yl)-acetic acid | -CH₂Br | 50 | Reduced potency compared to iodo-analog, indicating size/polarizability of halogen is important. |

| (3-Chloromethyl-piperidin-1-yl)-acetic acid | -CH₂Cl | 120 | Further reduction in potency, reinforcing the trend for halogen size. |

| (3-Methyl-piperidin-1-yl)-acetic acid | -CH₃ | >1000 | Lack of halogen leads to significant loss of activity, highlighting its critical role. |

| (3-Hydroxymethyl-piperidin-1-yl)-acetic acid | -CH₂OH | 800 | Hydrogen bonding potential of hydroxyl does not compensate for the loss of the halogen interaction. |

Table 2: SAR of N-1 Acetic Acid Analogs

| Compound | N-1 Substituent | Hypothetical IC50 (nM) | Interpretation |

| This compound | -CH₂COOH | 15 | The acetic acid moiety contributes significantly to potent inhibition. |

| Methyl (3-Iodomethyl-piperidin-1-yl)-acetate | -CH₂COOCH₃ | 500 | Esterification leads to a significant loss of activity, confirming the importance of the carboxylate group. |

| 3-(3-Iodomethyl-piperidin-1-yl)-propanoic acid | -(CH₂)₂COOH | 45 | Increasing the chain length slightly reduces potency, suggesting an optimal distance for the acidic group. |

| (3-Iodomethyl-piperidin-1-yl)-formic acid | -COOH | 85 | A shorter linker to the acidic group is less favorable. |

Computational Chemistry and Molecular Modeling Approaches

Ligand-Based Computational Studies

Ligand-based drug design methods are utilized when the three-dimensional structure of the biological target is unknown. These approaches rely on the analysis of a set of molecules known to interact with the target to derive a model that explains their activity.

No specific pharmacophore models have been developed for (3-Iodomethyl-piperidin-1-yl)-acetic acid.

Pharmacophore modeling identifies the essential three-dimensional arrangement of chemical features that a molecule must possess to exert a specific biological effect. acs.orgyoutube.com These features include hydrogen bond donors and acceptors, aromatic rings, hydrophobic centers, and positive or negative ionizable groups. youtube.com A pharmacophore model serves as a 3D query to screen virtual libraries for new compounds with the potential for similar activity or to predict the activity of novel compounds before their synthesis. acs.orgacs.org

A study on piperidine-based antagonists of the CCR5 receptor, a target for HIV-1 entry inhibitors, successfully generated predictive pharmacophore models. acs.orgnih.gov The most robust model consisted of five features: two hydrogen bond acceptors and three hydrophobic regions. acs.orgacs.org This model, developed from a training set of 25 compounds with a wide range of activities (Ki from 0.1 to 1300 nM), demonstrated a high correlation coefficient (r = 0.920), indicating its predictive power. acs.orgacs.org Validation of the model with a larger test set and known active compounds from different chemical series confirmed its utility in identifying new potent CCR5 antagonists. nih.gov

Table 1: Example Pharmacophore Model Features for Piperidine-Based CCR5 Antagonists This table is illustrative and based on studies of other piperidine (B6355638) derivatives.

| Feature Type | Number of Features | Location/Vector | Importance |

| Hydrogen Bond Acceptor | 2 | Defined by specific chemical groups | Essential for interaction with receptor |

| Hydrophobic | 3 | Aromatic rings, aliphatic chains | Critical for anchoring in binding pocket |

There are no published QSAR analyses specifically for this compound.

Quantitative Structure-Activity Relationship (QSAR) is a computational technique that aims to find a mathematical relationship between the chemical structure and the biological activity of a series of compounds. youtube.comnih.gov By quantifying physicochemical properties (descriptors) of molecules, QSAR models can predict the activity of unsynthesized compounds, thus guiding the design of more potent analogs.

In one study, QSAR models were developed to predict the toxicity of 33 piperidine derivatives against the mosquito Aedes aegypti. nih.gov Using 2D topological descriptors, various methods including multilinear regression (MLR) and support vector machines (SVM) yielded models with high determination coefficients (r² > 0.85 for the training set and > 0.8 for the test set), indicating strong predictive ability. nih.gov Another research effort focused on furan-pyrazole piperidine derivatives as inhibitors of the Akt1 kinase, a cancer target. tandfonline.comnih.gov The resulting QSAR models, built using 3D and 2D descriptors, were robust and stable, with high validation metrics (r²: 0.742–0.832, Q²LOO: 0.684–0.796). nih.govtandfonline.com These studies show that molecular descriptors related to topology and geometry are often crucial for determining the biological activity of piperidine derivatives. nih.govtandfonline.com

Table 2: Example Statistical Parameters for a QSAR Model of Furan-Pyrazole Piperidine Derivatives as Akt1 Inhibitors This table is illustrative and based on studies of other piperidine derivatives.

| Parameter | Description | Value |

| r² | Coefficient of determination (Training set) | 0.832 |

| Q²LOO | Cross-validated r² (Leave-one-out) | 0.796 |

| F | Fisher's statistical factor | 57.578 |

| RMSE | Root Mean Squared Error | 0.247 |

Source: nih.gov

Structure-Based Computational Studies

Structure-based drug design relies on the known 3D structure of the biological target, typically a protein or enzyme, which is often determined through X-ray crystallography or NMR spectroscopy.

Molecular docking simulations for this compound have not been reported in the available literature.

Molecular docking is a computational method that predicts the preferred orientation of one molecule (the ligand) to a second (the receptor) when they bind to each other to form a stable complex. nih.gov It is widely used to predict the binding mode and affinity of small molecules to the active site of a protein. This information is critical for understanding structure-activity relationships and designing more effective inhibitors.

For instance, molecular docking was used to investigate how novel piperidine derivatives could act as dual inhibitors of acetylcholinesterase (AChE) and β-amyloid aggregation, both implicated in Alzheimer's disease. nih.gov The docking models revealed that specific aromatic groups on the piperidine scaffold could form key π-π stacking interactions with tryptophan residues (Trp84) in the active site of AChE. nih.gov In another study on N-(2-(piperidine-1-yl)ethyl)benzamide derivatives as potential anti-Alzheimer agents, docking simulations showed a significant hydrogen bond between the ligand's carbonyl group and a tyrosine residue (Tyr121) in the AChE active site, with a calculated binding free energy of -12.74 kcal/mol for the most active compound. nih.gov

Table 3: Example Molecular Docking Results for Piperidine Derivatives Targeting Acetylcholinesterase (AChE) This table is illustrative and based on studies of other piperidine derivatives.

| Compound | Binding Energy (kcal/mol) | Key Interacting Residues | Type of Interaction |

| Derivative 5d | -12.74 | Tyr121, Phe330, Trp279 | Hydrogen Bond, Hydrophobic |

| Derivative 12 | Not Specified | Trp84 | π-π Stacking |

To date, no molecular dynamics simulations have been published for this compound.

Molecular dynamics (MD) simulations are a powerful computational method used to study the physical movement of atoms and molecules over time. In drug design, MD simulations provide detailed insights into the conformational changes of a ligand and its target receptor upon binding. They can be used to assess the stability of the ligand-receptor complex, refine docking poses, and understand the dynamic nature of molecular interactions that are not captured by static docking models. For example, MD simulations were used to enrich the understanding of how a potent piperidine-based agonist binds to the Sigma 1 Receptor (S1R), revealing the crucial amino acid residues involved in the interaction and confirming the stability of the binding pose over time. nih.gov

There are no available binding free energy calculations for this compound.

Binding free energy calculations are advanced computational methods that provide a quantitative prediction of the binding affinity between a ligand and its target. These calculations are more computationally intensive than molecular docking but offer higher accuracy. Methods like MM/PBSA (Molecular Mechanics/Poisson-Boltzmann Surface Area) and alchemical free energy calculations are commonly used.

While direct calculations are absent, related experimental techniques coupled with computational approaches have been used for similar scaffolds. For example, photoaffinity labeling studies were conducted on piperidine acetic acid-based γ-secretase modulators (GSMs), which are of interest for Alzheimer's disease. nih.gov These studies used clickable photoaffinity probes to covalently label and identify the direct binding target of the GSMs as the presenilin-1 (PS1) subunit of the γ-secretase complex. nih.gov The potency of these compounds was determined in cell-free assays, showing that inhibitory concentrations (IC50) were in the nanomolar to micromolar range, which correlates with binding affinity. nih.gov Such experimental data is invaluable for validating and calibrating computational binding free energy calculations.

Table 4: Example Inhibitory Activity of Piperidine Acetic Acid-Based γ-Secretase Modulators (GSMs) This table is illustrative and based on studies of other piperidine derivatives.

| Compound | Target | IC50 (Aβ42) | IC50 (Aβ40) |

| GSM 1 | PS1ΔE9 | 610 nM | 3300 nM |

Source: nih.gov

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity

A comprehensive search of scientific literature and chemical databases reveals a notable absence of specific studies employing Density Functional Theory (DFT) to analyze the electronic structure and reactivity of This compound . While DFT is a powerful and widely used computational method for investigating the properties of molecules, including many piperidine derivatives, published research focusing explicitly on this particular compound is not available. researchgate.netresearchgate.netmdpi.com

Therefore, this section will outline the theoretical application of DFT to This compound , describing the types of insights that such a study would provide into its electronic characteristics and chemical behavior.

Theoretical Framework for DFT Analysis

DFT is a computational quantum mechanical modeling method used to investigate the electronic structure (or electron density) of many-body systems, such as atoms and molecules. numberanalytics.com It is a common approach for predicting a wide range of molecular properties with high accuracy. scirp.org If DFT calculations were performed on This compound , they would typically involve optimizing the molecule's three-dimensional geometry to its lowest energy state. From this optimized structure, various electronic and reactivity parameters can be calculated. researchgate.net

Insights into Electronic Structure

Key aspects of the electronic structure that would be elucidated include:

Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding chemical reactivity. acadpubl.euijcaonline.org The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is a significant indicator of the molecule's kinetic stability; a larger gap suggests higher stability and lower chemical reactivity. acadpubl.eu For This compound , the HOMO would likely be localized on the regions with higher electron density, such as the iodine atom or the oxygen atoms of the carboxylic acid group, while the LUMO would be distributed over electron-deficient areas.

Molecular Electrostatic Potential (MEP): An MEP map provides a visual representation of the charge distribution on the molecule's surface. acadpubl.eumalayajournal.org It uses a color scale to indicate electron-rich areas (typically shown in red or orange), which are susceptible to electrophilic attack, and electron-poor areas (shown in blue), which are prone to nucleophilic attack. researchgate.net For this compound, the MEP would likely show negative potential around the oxygen and iodine atoms and positive potential near the acidic hydrogen of the carboxyl group and the hydrogens on the piperidine ring.

Predicting Chemical Reactivity

DFT calculations can also be used to compute global and local reactivity descriptors, which quantify the chemical behavior of the molecule. nih.govnih.gov

Local Reactivity Descriptors (Fukui Functions): These descriptors are used to identify the most reactive sites within a molecule for nucleophilic, electrophilic, and radical attacks. numberanalytics.com This analysis would pinpoint specific atoms on the This compound molecule that are most likely to participate in chemical reactions. For instance, the iodine atom would be a primary site of interest for nucleophilic substitution reactions.

Illustrative Data from a Hypothetical DFT Study